

Comparative Quantification of Vitexin-2''-O-rhamnoside in Various Passiflora Species

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Compound of Interest

Compound Name: *Vitexin-2''-O-rhamnoside*

Cat. No.: *B10775695*

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This guide provides a comparative analysis of **Vitexin-2''-O-rhamnoside** content across different species of the *Passiflora* genus. The data presented is compiled from recent scientific literature and is intended for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes the analytical workflow.

Quantitative Analysis of Vitexin-2''-O-rhamnoside

The concentration of **Vitexin-2''-O-rhamnoside**, a significant bioactive flavonoid, varies considerably among different *Passiflora* species. The following table summarizes the quantitative findings from several studies.

Passiflora Species	Plant Part	Extraction Method	Analytical Method	Vitexin-2''-O-rhamnoside Content	Reference
Passiflora foetida	Leaves	Water Infusion (10% w/v), Lyophilization	HPLC-DAD-UV	7.21% of lyophilized extract	[1]
Passiflora setacea	Leaves	Water Infusion (10% w/v), Lyophilization	HPLC-DAD-UV	3.66% of lyophilized extract	[1]
Passiflora alata	Leaves	Water Infusion (10% w/v), Lyophilization	HPLC-DAD-UV	2.89% of lyophilized extract	[1]
Passiflora alata	Leaves	Not Specified	HPLC	~9.70% to ~11.90%	[2]
Passiflora alata	Not Specified	Dry Extract	Not Specified	12%	[3]
Passiflora caerulea	Leaves	50% Ethanol with Ultrasonic Treatment	UHPLC/LC-MS	51.084 µg/mL in extract	[4]

It is noteworthy that different extraction and analytical methods can influence the reported concentrations. For instance, the values for *Passiflora alata* show variation, which could be attributed to differences in the specific plant material, extraction process, and analytical techniques used in the respective studies.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and comparison of results. The following sections outline the key experimental protocols for the quantification of **Vitexin-2''-O-rhamnoside** in *Passiflora* species.

Sample Preparation: Water Infusion and Lyophilization[1][2]

- **Infusion:** 10 grams of dried and powdered leaves are infused with 100 mL of boiling water (95°C), maintaining a plant-to-solvent ratio of 1:10 (w/v) for 10 minutes.
- **Filtration and Centrifugation:** The infusion is filtered and then centrifuged at 5000 rpm for 30 minutes.
- **Lyophilization:** The supernatant is collected, frozen, and then lyophilized to obtain a dry extract.
- **Storage:** The lyophilized extract is stored in amber vials at -20°C.
- **Sample for Analysis:** For HPLC analysis, 1.0 mg of the dried crude extract is dissolved in 1 mL of a methanol:water (1:1, v/v) solution and filtered through a 0.22 µm membrane before injection.[5]

Sample Preparation: Ethanolic Extraction with Ultrasonication[5]

- **Extraction:** A weighed amount of the plant material (e.g., 0.714g of *Passiflora caerulea* leaves) is mixed with 10 mL of 50% ethanol.
- **Ultrasonication:** The mixture is subjected to ultrasonic treatment in an ultrasound bath for 30 minutes to enhance extraction efficiency.

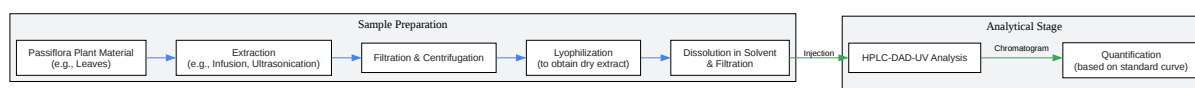
Analytical Method: High-Performance Liquid Chromatography (HPLC)[1][2]

- **System:** Shimadzu Class-VP liquid phase chromatograph.
- **Column:** Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 µm).

- Mobile Phase: A gradient elution was performed using ultrapure water (pH = 3.0, adjusted with glacial acetic acid) as Solvent A and acetonitrile as Solvent B.
- Flow Rate: 1.4 mL/min.
- Detection: UV detection was carried out at a wavelength of 340 nm.
- Total Analysis Time: 16 minutes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of **Vitexin-2''-O-rhamnoside** in Passiflora species, from sample preparation to data analysis.



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Caption: Experimental workflow for **Vitexin-2''-O-rhamnoside** quantification.

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- To cite this document: BenchChem. [Comparative Quantification of Vitexin-2"-O-rhamnoside in Various Passiflora Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775695#quantification-of-vitexin-2-o-rhamnoside-in-different-passiflora-species]

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